![molecular formula C24H25FN2O5S B2668453 4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline CAS No. 1111164-75-0](/img/structure/B2668453.png)
4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline-based molecule . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to a dimethoxyphenyl group, a fluorine atom, and a carbonyl group attached to a methylpiperidinyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
Innovative methods for synthesizing quinoline derivatives, including those similar to the compound of interest, have been explored to enhance their biological activities and applications in medicinal chemistry. Techniques such as the Friedlander synthesis have been promoted by various catalysts to efficiently produce quinolines, highlighting the importance of synthetic accessibility for further applications (Maleki, Ebrahimi, & Rezaei Seresht, 2015).
Crystal Structures
The detailed crystal structure analysis provides insights into the molecular interactions and stability of quinoline derivatives. For example, studies on pefloxacinium methanesulfonate demonstrate the quinoline ring's planarity and the stabilization of the structure through hydrogen bonds, which are critical for understanding the compound's reactivity and potential binding mechanisms (Parvez, Arayne, Sultana, & Siddiqi, 2000).
Biological Activities and Applications
Antitumor Activities
Research has identified quinoline derivatives with significant antitumor properties. The synthesis and testing of carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, showed potent cytotoxic effects against various cancer cell lines, underscoring the potential therapeutic applications of these compounds (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Fluorescent Probes
Quinoline derivatives are known for their efficient fluorescence, making them valuable in biochemistry and medicine for studying biological systems. The synthesis of multi-substituted quinoline derivatives has led to the development of blue-green fluorescent probes, indicating the compound's role in enhancing imaging techniques and molecular diagnostics (Bodke, Shankerrao, & Harishkumar, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5S/c1-15-8-10-27(11-9-15)24(28)19-14-26-20-6-4-16(25)12-18(20)23(19)33(29,30)17-5-7-21(31-2)22(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVIRRDGZZGIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

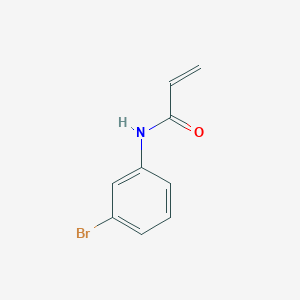

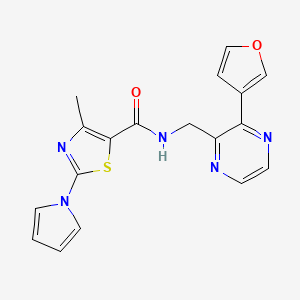
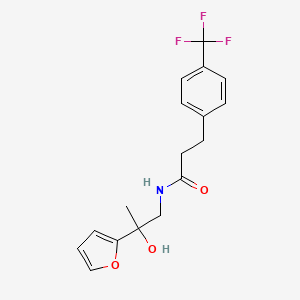
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2668378.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)
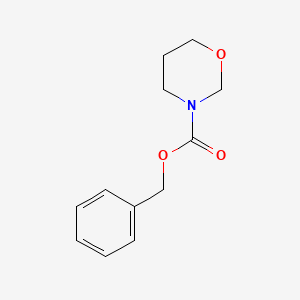
![(2,5-Dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668385.png)
![5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2668386.png)
![(2,4-dimethylthiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2668387.png)
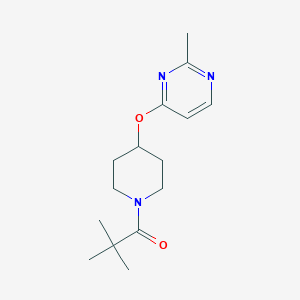

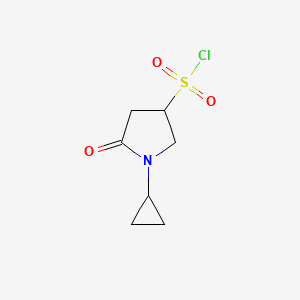
![1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide](/img/structure/B2668393.png)